In Vivo Hepatic Toxicity Ranking: BCNM Exhibits Intermediate Toxicity Between BNM and TCNM
In a 30-day mouse exposure study, BCNM demonstrated intermediate hepatic toxicity relative to bromonitromethane (BNM) and trichloronitromethane (TCNM), with BNM showing the highest toxicity and TCNM the lowest [1]. This intermediate position is critical for risk assessment and for studies requiring a halonitromethane with toxicity distinct from both brominated and chlorinated extremes.
| Evidence Dimension | In vivo hepatic toxicity rank order (based on relative liver weight decrease, antioxidant defense impairment, and oxidative DNA damage) |
|---|---|
| Target Compound Data | Intermediate toxicity (rank 2 of 3) |
| Comparator Or Baseline | BNM (rank 1, highest toxicity); TCNM (rank 3, lowest toxicity) |
| Quantified Difference | BNM > BCNM > TCNM |
| Conditions | Male mice exposed to HNMs for 30 days; hepatic and serum metabolic profiles assessed. |
Why This Matters
Procurement of BCNM is essential for studies requiring a halonitromethane with intermediate in vivo toxicity that bridges the gap between the highly toxic BNM and the less toxic chlorinated TCNM, enabling dose-response calibration and mechanistic comparisons.
- [1] Yin, J.; Wu, B.; Zhang, X.-X.; Xian, Q. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method. Chemosphere 2017, 185, 762–771. View Source
